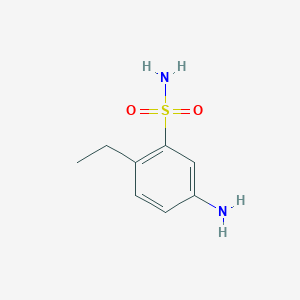

5-アミノ-2-エチルベンゼン-1-スルホンアミド

説明

5-Amino-2-ethylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 1094938-11-0 . It has a molecular weight of 200.26 and is typically found in powder form .

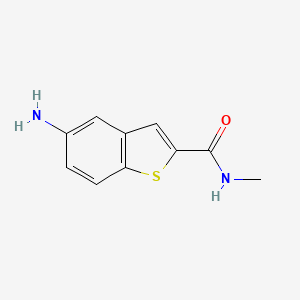

Molecular Structure Analysis

The InChI code for 5-Amino-2-ethylbenzene-1-sulfonamide is1S/C8H12N2O2S/c1-2-6-3-4-7 (9)5-8 (6)13 (10,11)12/h3-5H,2,9H2,1H3, (H2,10,11,12) . This indicates that the compound has a benzene ring with an ethyl group and an amino group attached to it, along with a sulfonamide group. Physical And Chemical Properties Analysis

5-Amino-2-ethylbenzene-1-sulfonamide is a powder at room temperature . Unfortunately, other specific physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the search results.科学的研究の応用

抗菌活性

5-アミノ-2-エチルベンゼン-1-スルホンアミドは、スルホンアミド基のために抗菌性を示します。これは、細菌の成長と複製に不可欠な成分である葉酸の合成を阻害することで、細菌の増殖を抑制することができます。 これは、特に従来の抗生物質に耐性のある感染症の治療のための新しい抗菌剤の開発において価値があります .

炭酸脱水酵素阻害活性

この化合物は、さまざまな組織におけるpHと体液のバランスを調節する上で重要な役割を果たす酵素である炭酸脱水酵素を阻害する可能性について研究されています。 この酵素の阻害剤は、緑内障、てんかん、高山病などの状態の治療に使用されます .

利尿作用

5-アミノ-2-エチルベンゼン-1-スルホンアミドは、炭酸脱水酵素への影響のために、利尿薬の開発にも使用できます。 これらの薬は、体からの水の排泄を増加させ、高血圧や浮腫などの状態の治療に使用されます .

血糖降下作用

研究によると、スルホンアミド誘導体は血糖降下作用を有し、糖尿病の治療に適した候補となっています。 これらは、インスリンの分泌に影響を与えるか、または細胞のインスリン感受性を高めることで機能する可能性があります .

甲状腺炎の治療

一部のスルホンアミドは、甲状腺の炎症である甲状腺炎の治療に治療効果があることが示されています。 これらの化合物の抗炎症作用は、甲状腺の炎症を軽減するのに役立ちます .

環境毒性研究

5-アミノ-2-エチルベンゼン-1-スルホンアミドを含むスルホンアミドの環境への影響は、活発な研究分野です。これらの化合物は環境に蓄積し、生態系に影響を与える可能性があります。 環境毒性を研究することは、より安全な医薬品を開発し、それらの長期的な影響を理解するために不可欠です .

作用機序

Target of Action

5-Amino-2-ethylbenzene-1-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

5-Amino-2-ethylbenzene-1-sulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the dihydropteroate synthetase enzyme, it inhibits the incorporation of PABA into the folic acid molecule, thereby preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathway for the production of DNA in bacteria . This leads to the inability of the bacteria to replicate, resulting in bacteriostatic activity .

Pharmacokinetics

This could potentially lead to long residence times in both water and soil matrices .

Result of Action

The result of the action of 5-Amino-2-ethylbenzene-1-sulfonamide is the inhibition of bacterial growth due to the disruption of DNA synthesis . This makes it an effective antibacterial compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-2-ethylbenzene-1-sulfonamide. For instance, its high resistance to biodegradation may lead to long residence times in various environments . This persistence in the environment could potentially lead to unintentional exposure of various organisms and even impact human health .

生化学分析

Biochemical Properties

5-Amino-2-ethylbenzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 5-Amino-2-ethylbenzene-1-sulfonamide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses and metabolic processes . Additionally, it can affect cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 5-Amino-2-ethylbenzene-1-sulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2-ethylbenzene-1-sulfonamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 5-Amino-2-ethylbenzene-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response . Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

5-Amino-2-ethylbenzene-1-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations within the cell . These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of 5-Amino-2-ethylbenzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 5-Amino-2-ethylbenzene-1-sulfonamide affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.

特性

IUPAC Name |

5-amino-2-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(9)5-8(6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUOFLJPVCJTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

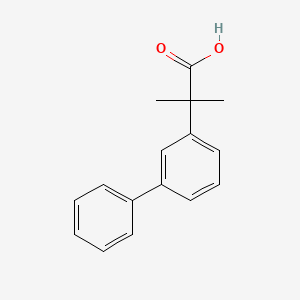

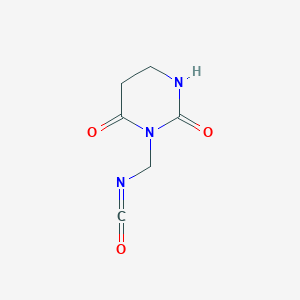

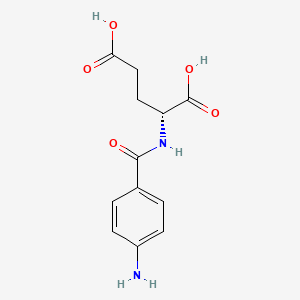

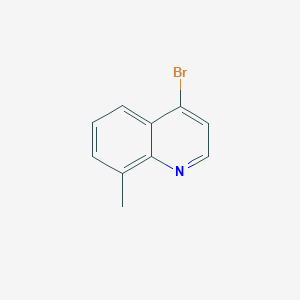

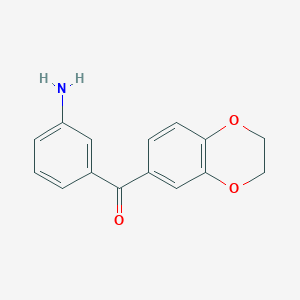

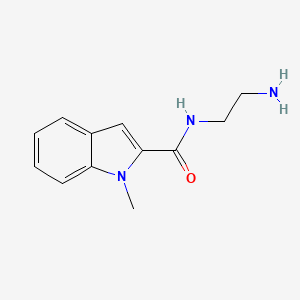

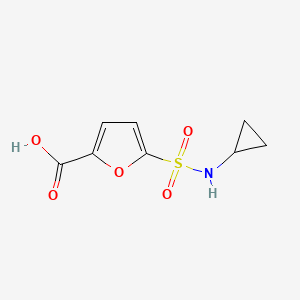

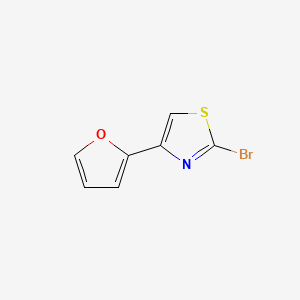

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)

![2-({[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine](/img/structure/B1519178.png)

![5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1519181.png)

![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)

![2-[4-(2-Aminoethoxy)phenoxy]ethylamine](/img/structure/B1519186.png)